REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[C:4]([OH:6])=[O:5].[C:8]([C:12]([O:14][CH2:15][C:16]([NH2:18])=[S:17])=[O:13])([CH3:11])([CH3:10])[CH3:9].ClCCl>C(O)C>[CH3:10][C:8]([CH3:11])([CH3:9])[C:12]([O:14][CH2:15][C:16]1[S:17][CH:2]=[C:3]([C:4]([OH:6])=[O:5])[N:18]=1)=[O:13]
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Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)O)=O
|
Name
|
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C(=O)OCC(=S)N
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
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reactant
|
Smiles
|
ClCCl
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Type
|
CUSTOM
|
Details
|
After stirring for 15 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The mixture was stirred 5 min
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |